Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside
Overview
Description
(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound with a unique structure It is characterized by the presence of multiple phenylmethoxy groups attached to an oxane ring
Preparation Methods
The synthesis of (2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups. The reaction conditions often require the use of protecting groups such as benzyl or silyl ethers to prevent unwanted side reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane can be compared with similar compounds such as:
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound has a similar oxane ring structure but with different substituents, leading to different chemical properties and applications.
Dapagliflozin: A compound with a similar core structure but used as a sodium-glucose co-transporter 2 (SGLT2) inhibitor in the treatment of diabetes.
The uniqueness of (2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane lies in its specific arrangement of phenylmethoxy groups, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside (Methyl 2,3,4-Tri-O-benzyl-fucopyranoside) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside is characterized by the presence of multiple benzyl groups attached to a fucose sugar backbone. Its molecular formula is with a molecular weight of 448.5 g/mol. The unique structure allows it to participate in various biochemical interactions.
1. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported the Minimum Inhibitory Concentration (MIC) values for Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside against several bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 12.14 ± 1.48 |
Escherichia coli | 10.94 ± 1.25 |
Pseudomonas aeruginosa | 12.00 ± 1.33 |
Bacillus subtilis | 12.96 ± 1.82 |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside has also been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms involve:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
- Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases.
In one study, the compound showed an IC50 value of approximately 15 μg/mL against certain cancer cell lines, indicating its potential as a therapeutic agent.
The biological activity of Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It may modulate receptor activity related to cell signaling pathways.
These interactions lead to alterations in cellular processes that contribute to its antimicrobial and anticancer effects .
Case Studies
Several studies have explored the applications of Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside in drug development and biochemical research:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, highlighting its potential role in developing new antibiotics .
- Cancer Research : Another investigation focused on the compound's ability to inhibit specific cancer cell lines, suggesting further exploration for therapeutic use in oncology.
Properties
IUPAC Name |
(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDLREJYMFIJBR-QUYLDEAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428232 | |
Record name | Methyl 2,3,4-tri-O-benzyl-6-deoxy-beta-L-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74841-88-6 | |
Record name | Methyl 2,3,4-tri-O-benzyl-6-deoxy-beta-L-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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